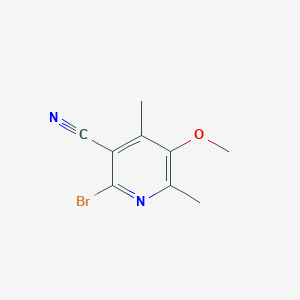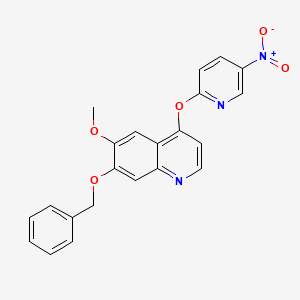![molecular formula C14H8ClF3O2 B13886136 5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid](/img/structure/B13886136.png)
5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid is an aromatic compound that belongs to the class of benzoic acids It is characterized by the presence of chloro and fluoro substituents on the phenyl ring, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to minimize environmental impact and ensure safety.
化学反应分析
Types of Reactions
5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted aromatic compounds.
科学研究应用
5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique chemical properties make it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid involves its interaction with molecular targets and pathways within biological systems. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and specificity for certain receptors or enzymes. These interactions can modulate various biochemical pathways, leading to specific biological effects.
相似化合物的比较
Similar Compounds
5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid: This compound has similar structural features but differs in the substitution pattern on the benzoic acid ring.
3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride: Another compound with chloro and fluoro substituents, but with a different core structure.
Uniqueness
The uniqueness of 5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H8ClF3O2 |
|---|---|
分子量 |
300.66 g/mol |
IUPAC 名称 |
5-[(3-chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C14H8ClF3O2/c15-10-3-1-2-8(12(10)17)4-7-5-9(14(19)20)13(18)11(16)6-7/h1-3,5-6H,4H2,(H,19,20) |
InChI 键 |
FQJDHUKHHBUNKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)F)CC2=CC(=C(C(=C2)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)-](/img/structure/B13886104.png)
![2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-](/img/structure/B13886111.png)
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline](/img/structure/B13886119.png)

![2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13886131.png)
